7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h4-5,8,15,18-19,21-22H,1-3,6-7,9-14,16H2,(H,27,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNBVNOJSAHSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=O)C5CCC(CC5NC4=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 422530-22-1) is a synthetic compound with potential biological activities. This article reviews its biological activity, including its anticancer properties and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 489.1 g/mol. The structure features a chloro group, a piperazine moiety, and a tetrahydroquinazoline scaffold, which are significant for its biological activity.
In Vitro Studies
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. A notable study involved screening against the NCI-60 cell line panel, which includes diverse human tumor types such as leukemia, melanoma, and non-small cell lung cancer.
Table 1: Anticancer Activity Against NCI-60 Cell Lines
| Cell Line Type | Inhibition Percentage (%) |
|---|---|
| Leukemia (MOLT-4) | 96.27 |
| Colon (KM12) | 95.45 |
| Melanoma (M14) | 95.18 |
| Breast (HS 578T) | 96.08 |
| Renal (CAKI-1) | 188.11 |
The compound demonstrated significant growth inhibition across multiple cancer types at a concentration of , indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. Molecular docking studies suggest that it may interact with targets similar to those of other known anticancer agents, such as FLT3 inhibitors . The presence of the piperazine ring is particularly relevant, as compounds with similar structures have shown promising results in inhibiting tumor growth through various mechanisms.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on FLT3 Inhibitors : A study reported that compounds designed with piperazine linkages showed significant activity against FLT3 mutations in acute myeloid leukemia patients.
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of novel quinazoline derivatives in combination therapies for various cancers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings:
Structural Diversity: The target compound’s quinazolinone core distinguishes it from quinolines (e.g., 4a–f) and macrolides (e.g., rapamycin analogs). Sulfanylidene (C=S) at position 2 may enhance electrophilicity compared to carbonyl (C=O) groups in other quinazolinones, influencing reactivity and binding .
Synthetic Accessibility :
- The target compound requires advanced synthetic steps (e.g., piperazine coupling), contrasting with simpler hydrazine-aldehyde condensations for 4a–f .
- Lumped surrogates prioritize computational efficiency over structural precision, unlike the target compound’s explicit synthesis.
Spectroscopic Differentiation :
- NMR profiling (as in rapamycin analogs ) could resolve substituent effects. For example, the cyclohexylpiperazine moiety would induce distinct shifts in regions analogous to rapamycin’s regions A/B (e.g., aromatic protons near the piperazine group).
This contrasts with hydrazinylquinolines (4a–f), which may prioritize antimicrobial roles .
Q & A
Q. What are the established synthetic routes for 7-chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
- Step 2 : Functionalization via hydrogenation or coupling reactions, e.g., introducing the 4-cyclohexylpiperazine-1-carbonyl group through nucleophilic acyl substitution .
- Step 3 : Final cyclization and purification via column chromatography or recrystallization. Alternative routes may use Suzuki-Miyaura coupling for aryl group introduction .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Essential for resolving 3D structure and confirming substituent positions. Use SHELXL (SHELX suite) for refinement, leveraging high-resolution data to address potential twinning or disorder .
- NMR Spectroscopy : H/C NMR to verify regiochemistry (e.g., sulfanylidene group at C2) and detect conformational flexibility in the piperazine ring .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How to design experiments to assess the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach inspired by INCHEMBIOL project frameworks :
- Phase 1 (Lab) : Measure physicochemical properties (logP, solubility) via shake-flask or HPLC methods. Assess hydrolysis/photolysis rates under controlled pH/UV conditions.
- Phase 2 (Ecotoxicology) : Use Daphnia magna or algal bioassays to determine LC/EC. Include metabolic stability studies with liver microsomes to predict biodegradation pathways.
- Phase 3 (Field) : Deploy passive samplers in water systems to monitor bioaccumulation. Pair with QSAR modeling to predict long-term ecological risks .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, solvent/DMSO concentrations). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Structural Validation : Re-examine crystallographic data (SHELXL) to confirm compound integrity; impurities or stereochemical variations (e.g., racemic mixtures) can skew results .
- Dose-Response Reproducibility : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate binding affinities .
Q. What strategies optimize structure-activity relationships (SAR) for piperazine-containing analogs?
Methodological Answer:
- Core Modifications : Systematically vary substituents on the piperazine ring (e.g., cyclohexyl vs. aryl groups) to evaluate steric/electronic effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the sulfanylidene group).
- In Silico Screening : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to prioritize analogs with improved binding ΔG .
Data Contradiction Analysis
Q. How to address inconsistencies in synthetic yields reported for this compound?
Methodological Answer:
- Reaction Parameter Audit : Compare temperature, catalyst loading (e.g., Pd vs. Ni), and solvent polarity (DMF vs. THF) across studies. For example, higher Pd concentrations may improve coupling efficiency but increase side-product formation .
- Intermediate Characterization : Use LC-MS to identify unstable intermediates (e.g., thioquinazoline derivatives) that degrade under acidic conditions .
- Scale-Up Adjustments : Pilot-scale reactions may require modified workup protocols (e.g., gradient elution in HPLC purification) to maintain yield .
Experimental Design for Pharmacological Studies
Q. How to evaluate the compound’s dual activity as a kinase inhibitor and antimicrobial agent?
Methodological Answer:
- Kinase Profiling : Use a panel of 50+ kinases (e.g., JAK2, EGFR) in ATP-competitive assays. Include counter-screens against non-target kinases to assess selectivity .
- Antimicrobial Testing : Conduct MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Pair with time-kill kinetics to determine bactericidal vs. bacteriostatic effects .
- Mechanistic Studies : Perform transcriptomic analysis (RNA-seq) to identify upregulated resistance genes in treated microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
